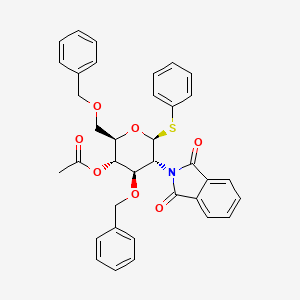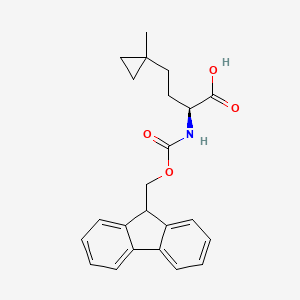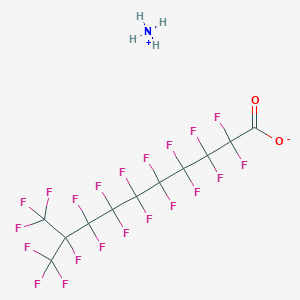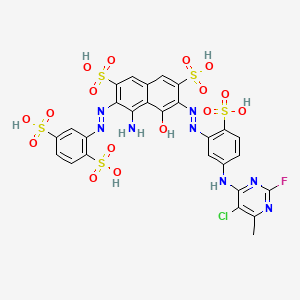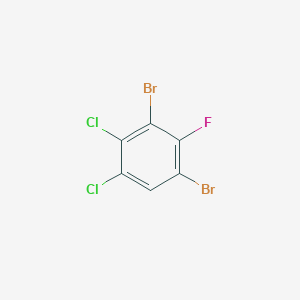
2,6-Dibromo-3,4-dichlorofluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-3,4-dichlorofluorobenzene: is an organic compound with the molecular formula C6HBr2Cl2F It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3,4-dichlorofluorobenzene typically involves halogenation reactions. One common method is the bromination of 3,4-dichlorofluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are crucial in industrial settings to handle the toxic and corrosive nature of the halogenating agents.
化学反应分析
Types of Reactions
2,6-Dibromo-3,4-dichlorofluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are essential for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
2,6-Dibromo-3,4-dichlorofluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated nature makes it a valuable intermediate in various organic reactions.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems. It may serve as a model compound for understanding the interactions of halogenated aromatics with enzymes and receptors.
Medicine: Research into its potential medicinal properties, such as its use in the development of pharmaceuticals, is ongoing. Its unique structure may offer insights into designing new drugs.
Industry: It is used in the production of specialty chemicals and materials. Its halogenated structure can impart desirable properties to polymers and other materials.
相似化合物的比较
Similar Compounds
2,4-Dichloro-1-fluorobenzene: Another halogenated aromatic compound with similar properties but different halogenation patterns.
2,6-Dibromo-4-phenoxyphenol: A compound with bromine and phenoxy groups, used in different applications.
2,6-Dibromo-4-(trifluoromethoxy)aniline: A compound with bromine and trifluoromethoxy groups, used in organic synthesis.
Uniqueness
2,6-Dibromo-3,4-dichlorofluorobenzene is unique due to its specific halogenation pattern, which imparts distinct chemical properties. Its combination of bromine, chlorine, and fluorine atoms makes it a versatile compound in various chemical reactions and applications. The presence of multiple halogens can enhance its reactivity and potential for forming complex molecules.
属性
分子式 |
C6HBr2Cl2F |
|---|---|
分子量 |
322.78 g/mol |
IUPAC 名称 |
1,3-dibromo-4,5-dichloro-2-fluorobenzene |
InChI |
InChI=1S/C6HBr2Cl2F/c7-2-1-3(9)5(10)4(8)6(2)11/h1H |
InChI 键 |
NEFFLZHNMVTDAP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Br)F)Br)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12848134.png)


![7-(2-methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B12848165.png)
